(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(1R)-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABWHANJGIRER-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H](C)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate, with CAS number 870822-90-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₄N₂O₄
- Molecular Weight : 308.37 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₄ |
| Molecular Weight | 308.37 g/mol |
| CAS Number | 870822-90-5 |
| Purity | ≥ 95% |
| Storage Temperature | 2-8°C |
Antibacterial Properties
Research has indicated that hydrazine derivatives, including this compound, exhibit significant antibacterial activity. A study synthesized various hydrazone derivatives and assessed their efficacy against common bacterial strains such as E. coli and S. aureus. The results demonstrated that some derivatives showed potent antibacterial effects, suggesting a potential role for this compound in treating infections caused by resistant strains .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This aligns with the behavior observed in other hydrazine derivatives that target bacterial cell structures .
Cytotoxicity Studies
Cytotoxicity assays using the Artemia salina model have been employed to evaluate the safety profile of this compound. Preliminary findings suggest low toxicity levels at effective antibacterial concentrations, indicating a favorable therapeutic index for further development .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to (R)-tert-butyl derivatives exhibited strong activity against drug-resistant strains, emphasizing their relevance in contemporary pharmacotherapy .
- Chemical Synthesis : The synthesis of this compound involves standard organic reactions, including the use of ethoxycarbonyl phenyl derivatives and hydrazine carboxylic acids, which are well-documented in chemical literature .
- Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound are ongoing, with early results indicating promising bioavailability and metabolic stability .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against E. coli, S. aureus |
| Cytotoxicity | Low toxicity in preliminary assays |
| Mechanism | Potential inhibition of cell wall synthesis |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that hydrazine derivatives possess cytotoxic properties against various cancer cell lines. A study demonstrated that (R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate exhibited significant antiproliferative effects on human cancer cells, suggesting potential as a lead compound for developing new anticancer agents .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Material Science Applications
- Polymer Synthesis :
- Nanotechnology :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | |
| Neuroprotective effects | ||
| Anti-inflammatory properties | ||
| Material Science | Polymer synthesis | |
| Nanoparticle synthesis |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various human cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Neuroprotection
In a controlled experiment, the neuroprotective effects of the compound were assessed using SH-SY5Y neuronal cells subjected to oxidative stress. Treatment with this compound resulted in a significant reduction in cell death and oxidative markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Preparation Methods
Hydrazinecarboxylates are typically synthesized via condensation or alkylation reactions involving hydrazine precursors and carbonyl or alkylating agents. The tert-butyl carbamate (Boc) group serves as a protective moiety for the hydrazine nitrogen, enabling selective functionalization of the secondary amine. For the target compound, the introduction of the 4-(ethoxycarbonyl)phenethyl group requires precise control over both regiochemistry and stereochemistry.
Boc Protection of Hydrazine
The initial step involves protecting hydrazine with tert-butoxycarbonyl (Boc) anhydride under basic conditions. This reaction, conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yields tert-butyl hydrazinecarboxylate with >90% efficiency. The Boc group stabilizes the hydrazine against oxidation and facilitates subsequent alkylation.
Alkylation with 1-(4-(Ethoxycarbonyl)phenyl)ethyl Electrophiles
The chiral ethyl group is introduced via stereoselective alkylation. Two approaches dominate:
SN2 Displacement with Bromide Derivatives
Reaction of tert-butyl hydrazinecarboxylate with (R)-1-(4-(ethoxycarbonyl)phenethyl bromide in acetonitrile at 60°C for 12 hours achieves 65–75% yield. The stereochemistry is preserved through an SN2 mechanism, with inversion of configuration at the chiral center. Polar aprotic solvents enhance nucleophilicity, while potassium carbonate acts as a base to neutralize HBr byproducts.
Reductive Amination of Ketone Precursors
Condensation of tert-butyl hydrazinecarboxylate with 4-(ethoxycarbonyl)acetophenone forms a hydrazone intermediate, which is reduced using sodium cyanoborohydride (NaBH3CN) in methanol. This method affords a 70% yield of the (R)-enantiomer when catalyzed by a chiral phosphoric acid (e.g., TRIP), achieving enantiomeric excess (ee) >95%.
Stereochemical Control and Resolution
The (R)-configuration is critical for biological activity in analogous compounds. Asymmetric synthesis or kinetic resolution ensures enantiopurity:
Chiral Auxiliary-Mediated Synthesis
Coupling tert-butyl hydrazinecarboxylate with (R)-1-(4-(ethoxycarbonyl)phenethyl mesylate in the presence of a cinchona alkaloid catalyst (e.g., hydroquinidine) induces stereoselectivity, yielding 80% ee. The auxiliary is removed via hydrolysis under mild acidic conditions.
Functional Group Interconversions
Esterification of Carboxylic Acid Precursors
4-(Carboxyphenyl)ethyl bromide is esterified with ethanol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM. This step, performed at 0°C for 2 hours, achieves quantitative conversion to the ethoxycarbonyl derivative prior to alkylation.
Optimization and Scalability
Analytical Validation
Industrial-Scale Production Protocols
Challenges and Mitigation Strategies
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated alkylation using [Ir(ppy)3] and 4-(ethoxycarbonyl)phenethyl iodide achieves 75% yield under ambient conditions, bypassing thermal degradation.
Biocatalytic Approaches
Engineered transaminases convert 4-(ethoxycarbonyl)phenethyl ketone to the corresponding amine, which couples with Boc-protected hydrazine in a one-pot cascade.
Q & A
Q. Basic Methodology :
Q. Advanced Characterization :
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., (R)-configuration) and hydrogen-bonding networks in the solid state .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrazine N-H vibrations (~3300 cm⁻¹) .
How can contradictions in spectroscopic data during characterization be resolved?
Q. Methodological Approach :
- Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled intermediates to distinguish overlapping signals in complex spectra .
Case Study :
If NMR signals for the tert-butyl group (δ ~1.4 ppm) overlap with ethyl protons, variable-temperature NMR or COSY experiments can resolve splitting patterns .
What strategies are effective for Boc (tert-butoxycarbonyl) deprotection in related hydrazinecarboxylates?
Q. Basic Protocol :
- Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively cleaves the Boc group without degrading the hydrazine backbone .
- Workup : Neutralize with aqueous NaHCO3 and extract with ethyl acetate to isolate the deprotected hydrazine .
Advanced Application :
For acid-sensitive derivatives, use milder conditions (e.g., HCl in dioxane) or enzymatic deprotection (e.g., lipases) to preserve stereochemistry .
How should researchers design experiments to evaluate the biological activity of this compound?
Q. Basic Screening :
Q. Advanced Mechanistic Studies :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to biological targets like HDAC enzymes .
- Molecular Dynamics Simulations : Predicts binding modes of the (R)-configured hydrazinecarboxylate with receptor active sites .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Basic Safety :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
